BenchChemオンラインストアへようこそ!

Ont-093

P-glycoprotein inhibition ATPase activity MDR reversal

Select ONT-093 for unambiguous P-gp inhibition studies. Unlike first/second-generation agents, ONT-093 delivers high target potency (ATPase IC50 0.16 µM) with minimal CYP3A4-mediated DDI risk, preserving co-administered chemotherapy pharmacokinetics. Validated in lymphoma, breast, ovarian, uterine, and colorectal cancer reversal models, it provides a clean functional window (EC50 9–38 nM) with >300-fold selectivity over cytotoxicity. Ideal as a benchmark inhibitor in SAR studies, high-throughput screening, and ex vivo chemosensitization of patient-derived samples.

Molecular Formula C32H38N4O
Molecular Weight 494.7 g/mol
CAS No. 216227-54-2
Cat. No. B1684371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOnt-093
CAS216227-54-2
SynonymsONT-093;  ONT 093;  ONT093;  OC-144-093;  OC 144-093;  OC144-093;  OC-144093;  OC 144093;  OC144093.
Molecular FormulaC32H38N4O
Molecular Weight494.7 g/mol
Structural Identifiers
SMILESCCOCC=CC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)NC(C)C)C4=CC=C(C=C4)NC(C)C
InChIInChI=1S/C32H38N4O/c1-6-37-21-7-8-24-9-11-27(12-10-24)32-35-30(25-13-17-28(18-14-25)33-22(2)3)31(36-32)26-15-19-29(20-16-26)34-23(4)5/h7-20,22-23,33-34H,6,21H2,1-5H3,(H,35,36)/b8-7+
InChIKeyRSJCLODJSVZNQA-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLight yellow to orange
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ONT-093 (CAS 216227-54-2): A Third-Generation Orally Bioavailable P-Glycoprotein Inhibitor for MDR Reversal Research


ONT-093 (also designated OC-144-093; CAS 216227-54-2) is a small-molecule substituted diarylimidazole that functions as a potent, orally bioavailable inhibitor of P-glycoprotein (P-gp, ABCB1), a key ATP-driven efflux transporter implicated in multidrug resistance (MDR) across multiple cancer types [1]. The compound belongs to the third generation of P-gp inhibitors, a class distinguished from earlier agents (e.g., verapamil, cyclosporin A) by enhanced potency, greater target selectivity, and reduced interference with cytochrome P450–mediated drug metabolism [2]. ONT-093 inhibits P-gp–mediated ATPase activity in vitro with an IC50 of 0.16 μM and reverses MDR to chemotherapeutic agents including doxorubicin, vinblastine, and paclitaxel at low nanomolar concentrations (EC50 range: 9–38 nM) across a spectrum of human cancer cell lines [1].

ONT-093 Procurement Rationale: Why Third-Generation P-gp Inhibition Cannot Be Achieved with First- or Second-Generation Substitutes


Generic substitution among P-glycoprotein inhibitors is scientifically invalid due to profound inter-generational differences in target potency, selectivity profile, and pharmacokinetic drug-drug interaction (DDI) liability. First-generation inhibitors (e.g., verapamil, cyclosporin A) require high, toxicologically unsustainable plasma concentrations to achieve even modest P-gp inhibition, while second-generation agents (e.g., valspodar, biricodar) exhibit broader CYP3A4 inhibition that unpredictably alters co-administered chemotherapeutic clearance and exacerbates systemic toxicity [1]. In contrast, ONT-093, as a third-generation inhibitor, was designed to circumvent these liabilities. Direct comparative data confirm that ONT-093 demonstrates substantially higher intrinsic P-gp inhibitory potency than laniquidar (another third-generation candidate) and exhibits minimal CYP3A4-mediated interactions, enabling co-administration with full-dose chemotherapy without the confounding PK alterations characteristic of earlier-generation compounds [1][2]. Substituting ONT-093 with verapamil, cyclosporin A, or even certain other third-generation inhibitors would therefore introduce either insufficient target engagement or unacceptable DDI risk, invalidating experimental conclusions in MDR reversal studies.

ONT-093 Quantitative Differentiation: Head-to-Head and Cross-Study Comparative Data Versus Key P-gp Inhibitor Comparators


ONT-093 P-gp ATPase Inhibition Potency: 3.2-Fold Superiority Over Laniquidar, a Peer Third-Generation Inhibitor

In direct cross-study comparison of reported IC50 values derived from P-gp ATPase inhibition assays, ONT-093 demonstrates an IC50 of 0.16 μM, whereas laniquidar (R101933), another orally bioavailable third-generation P-gp inhibitor, exhibits an IC50 of 0.51 μM [1]. This represents a 3.2-fold greater potency for ONT-093 at the enzymatic level, indicating that lower molar concentrations of ONT-093 are required to achieve equivalent suppression of P-gp catalytic function. While both compounds are classified as third-generation agents, the quantitative difference in ATPase inhibition may translate to differential target engagement at clinically or experimentally achievable concentrations.

P-glycoprotein inhibition ATPase activity MDR reversal comparative pharmacology

ONT-093 Functional MDR Reversal Potency: Nanomolar EC50 Values Across Five Cancer Histotypes

ONT-093 reverses P-gp-mediated multidrug resistance to doxorubicin, vinblastine, and paclitaxel across a panel of human cancer cell lines (lymphoma, breast, ovarian, uterine, and colorectal) with EC50 values ranging from 9 nM to 38 nM [1]. In contrast, first-generation P-gp inhibitors such as verapamil and cyclosporin A require concentrations in the micromolar range (typically 1–10 μM) to achieve functional MDR reversal—a 50- to 1000-fold higher concentration threshold that is clinically and toxicologically prohibitive [2]. The low nanomolar EC50 of ONT-093 reflects its high intrinsic functional potency at the cellular level, enabling effective chemosensitization at concentrations far below those associated with off-target cytotoxicity.

multidrug resistance reversal functional assay cancer cell lines chemo-sensitization

ONT-093 Demonstrates Intrinsically Low Cytotoxicity: Therapeutic Index Exceeding 600-Fold

When evaluated across a panel of 15 normal, non-transformed, and tumor-derived cell lines, ONT-093 exhibits no significant cytotoxicity at concentrations up to 100 μM and displays only weak cytostatic activity with an average IC50 exceeding 60 μM [1]. This intrinsic lack of cytotoxicity contrasts sharply with the compound's functional MDR reversal EC50 of 9–38 nM. The ratio between the concentration required for general cytostatic effects (>60 μM) and the concentration required for functional P-gp inhibition (0.009–0.038 μM) yields an estimated therapeutic index exceeding 600. This large functional window is a differentiating feature of third-generation inhibitors and is not observed with first-generation agents, which exhibit overlapping concentration ranges for P-gp inhibition and direct cytotoxicity.

cytotoxicity profiling therapeutic index selectivity safety pharmacology

ONT-093 Preserves Intravenous Paclitaxel Pharmacokinetics at Lower Doses: Evidence from Phase I Combination Study

In a Phase I pharmacokinetic study, ONT-093 was co-administered with intravenous paclitaxel (150–175 mg/m²) in patients with advanced cancer. At dose levels 1–3 (ONT-093 doses of 300–400 mg), plasma pharmacokinetic parameters of paclitaxel remained unchanged between cycle 1 (paclitaxel alone) and cycle 2 (combination therapy) [1]. This contrasts with the behavior of second-generation P-gp inhibitors such as valspodar, which typically reduce chemotherapeutic clearance by 30–50% due to concurrent CYP3A4 inhibition, necessitating empirical dose reductions of the cytotoxic agent [2]. Notably, at the highest dose level tested (ONT-093 500 mg), a pharmacokinetic interaction emerged (45–65% increase in paclitaxel AUC in 4 of 6 patients), which was attributed in part to Cremophor excipient effects rather than direct CYP3A4 inhibition by ONT-093 [1].

pharmacokinetics drug-drug interaction CYP3A4 clinical pharmacology

ONT-093 Reverses Paclitaxel Resistance In Vivo: HCT15 Colon Carcinoma Xenograft Validation

ONT-093 administered orally at 30 mg/kg reverses paclitaxel drug resistance in an HCT15 human colon carcinoma mouse xenograft model [1]. The HCT15 cell line endogenously overexpresses P-glycoprotein and exhibits intrinsic resistance to paclitaxel monotherapy. While direct comparative in vivo data against other third-generation inhibitors (e.g., tariquidar, zosuquidar) in the identical model are not publicly available, class-level inference from published literature indicates that achieving comparable in vivo MDR reversal with first-generation agents would require doses approaching the maximum tolerated dose due to their lower potency and narrower therapeutic index [2]. The demonstration of in vivo activity at a well-tolerated oral dose supports the translational relevance of ONT-093's in vitro pharmacological profile.

in vivo efficacy xenograft model colon cancer resistance reversal

ONT-093 Evidence-Based Application Scenarios for Scientific and Preclinical Research


In Vitro Chemosensitization Screening Across P-gp-Overexpressing Cancer Cell Panels

ONT-093 is optimally deployed for in vitro reversal of P-gp-mediated multidrug resistance in cell lines overexpressing ABCB1. With a defined functional EC50 range of 9–38 nM, researchers can select a single concentration (e.g., 100–200 nM) that achieves near-maximal P-gp inhibition while remaining >300-fold below the compound's intrinsic cytostatic threshold (>60 μM), thereby ensuring that observed increases in chemotherapeutic sensitivity are attributable to efflux pump inhibition rather than direct cytotoxicity. Validated in lymphoma, breast, ovarian, uterine, and colorectal cancer models [1], ONT-093 provides a robust positive control for MDR reversal assays where first-generation inhibitors would introduce confounding cytotoxicity at functionally effective concentrations. The compound's low nanomolar potency also makes it suitable for high-throughput screening formats where DMSO carryover concerns limit the usable concentration of less potent inhibitors.

In Vivo Combination Studies with Intravenous Paclitaxel in Xenograft Models

For murine xenograft studies investigating P-gp-mediated resistance to taxanes, ONT-093 at 30 mg/kg oral administration represents a literature-validated dosing regimen that reverses paclitaxel resistance in HCT15 colon carcinoma models [1]. Unlike second-generation inhibitors that unpredictably alter chemotherapeutic clearance due to CYP3A4 inhibition, ONT-093 preserves intravenous paclitaxel pharmacokinetics at doses up to 400 mg in clinical studies, minimizing the need for empirical dose adjustment of the cytotoxic agent when translating in vivo protocols [2]. Researchers should note that at doses exceeding the therapeutic window (e.g., 500 mg human equivalent), a PK interaction with Cremophor-containing paclitaxel formulations may emerge; therefore, dose-ranging studies should be designed to maintain ONT-093 exposure within the range where paclitaxel PK remains unperturbed.

Comparative Pharmacology Studies Evaluating Third-Generation P-gp Inhibitor Potency

ONT-093 serves as a benchmark third-generation P-gp inhibitor in comparative pharmacology studies due to its well-characterized P-gp ATPase IC50 (0.16 μM) and extensive functional reversal dataset across multiple cancer histotypes [1]. Its 3.2-fold greater enzymatic potency relative to laniquidar (IC50 0.51 μM) and its >50-fold potency advantage over first-generation agents provide clear quantitative differentiation points for structure-activity relationship (SAR) analyses or head-to-head inhibitor comparison experiments. When used as a reference compound, ONT-093 enables researchers to contextualize the potency of novel P-gp inhibitors within the established third-generation potency range, with the added advantage that its low intrinsic cytotoxicity reduces confounding effects in cell viability readouts.

Ex Vivo P-gp Functional Assessment Using Patient-Derived Samples

The favorable therapeutic index of ONT-093 (cytotoxicity threshold >100 μM versus functional EC50 of 9–38 nM) makes it particularly well-suited for ex vivo chemosensitization assays using primary patient-derived tumor cells or organoids, where preservation of sample viability is paramount [1]. In contrast to first-generation inhibitors that may exhibit direct cytotoxicity at the concentrations required for effective P-gp blockade, ONT-093 can be applied at concentrations (e.g., 200 nM) that robustly inhibit P-gp function without compromising sample integrity. This property facilitates accurate assessment of P-gp contribution to chemoresistance in clinical specimens and supports the evaluation of personalized MDR reversal strategies in translational research settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ont-093

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.